molecular formula C11H18O3 B14513018 Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate CAS No. 62934-96-7

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B14513018
CAS No.: 62934-96-7
M. Wt: 198.26 g/mol
InChI Key: UJAVXYDVBGJJNJ-UHFFFAOYSA-N
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Description

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by its unique bicyclo[2.2.2]octane structure, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate typically involves the cycloaddition reactions of cyclohexenones with electron-deficient alkenes under enamine/iminium catalysis . This method allows for the formation of the bicyclic structure with high enantioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)bicyclo[2.2.2]octane-2-carboxylate.

    Reduction: Formation of 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate is unique due to its specific bicyclo[2.2.2]octane structure, which imparts distinct chemical properties and reactivity. This structure provides a balance between rigidity and flexibility, making it a valuable scaffold in various applications.

Properties

CAS No.

62934-96-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-14-10(13)9-6-11(7-12)4-2-8(9)3-5-11/h8-9,12H,2-7H2,1H3

InChI Key

UJAVXYDVBGJJNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCC1CC2)CO

Origin of Product

United States

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